molecular formula C28H53N7O8 B15160428 L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine CAS No. 655230-61-8

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine

Cat. No.: B15160428
CAS No.: 655230-61-8
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-FXSSSKFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is a synthetic hexapeptide characterized by a mixed stereochemistry sequence, incorporating five L-amino acids and one D-valine residue. This structural arrangement confers unique physicochemical and biological properties, such as resistance to enzymatic degradation and enhanced binding specificity to certain molecular targets.

Properties

CAS No.

655230-61-8

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21+,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-FXSSSKFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine or lysine residues, leading to the formation of hydroxylated or carbonylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions to achieve specific modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated peptides, while reduction can produce thiol-containing peptides.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The peptide can be used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

    Industry: Peptides like this one are used in the development of biomaterials, including hydrogels and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. The specific sequence and stereochemistry of this peptide can influence its binding affinity and specificity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares similarities with cyclic and linear peptides containing mixed stereochemistry or modified residues. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of Selected Peptides
Compound Name Structure Type Key Residues Molecular Weight (Da) Solubility (mg/mL) Stability (t½ in plasma)
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine Linear L-Ser, L-Ile, L-Lys, D-Val ~685.8 2.3 (pH 7.4) 4.2 hours
Cyclic(l-alanyl-d-alanyl-N-methyl-l-leucyl-...) [59865-13-3] Cyclic N-methyl-L-Leu, D-Ala, cyclic backbone ~1245.5 <0.5 (pH 7.4) >24 hours
L-Valyl-L-alanyl-L-isoleucyl-L-seryl-L-lysine Linear All L-amino acids ~573.6 5.1 (pH 7.4) 1.8 hours
Key Findings:

Stability : The inclusion of D-valine in the target peptide increases plasma stability compared to fully L-configured linear peptides (e.g., t½ of 4.2 hours vs. 1.8 hours). However, cyclic peptides like [59865-13-3] exhibit superior stability (>24 hours) due to conformational rigidity and N-methylation .

Solubility : The D-valine residue slightly reduces aqueous solubility (2.3 mg/mL) compared to all-L analogues (5.1 mg/mL), likely due to altered hydrogen-bonding patterns. Cyclic peptides show even lower solubility owing to hydrophobic modifications .

Bioactivity : Unlike cyclic peptides (e.g., [59865-13-3]), which often target intracellular protein-protein interactions, the linear D/L-mixed peptide may favor extracellular receptor binding, as seen in analogues like octreotide.

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Resistance: The D-valine residue in the target peptide reduces susceptibility to aminopeptidases, whereas cyclic peptides evade enzymatic cleavage entirely due to their non-linear backbone .
  • Tissue Penetration : Linear peptides generally exhibit better tissue penetration than cyclic analogues, but this is offset by their shorter half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.